2,4-Diaminonicotinic acid
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance (solid, liquid, color, etc.) and where it is commonly found or used .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques used could include X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include reactions with other compounds under various conditions, its reactivity, etc .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, etc. Chemical properties could include acidity/basicity, reactivity with other compounds, etc .Scientific Research Applications
Bifunctional Chelators for Technetium 6-Hydrazinonicotinic acid (HYNIC) and its isomers, including 2-hydrazinonicotinic acid (2-HYNIC) and 4-hydrazinonicotinic acid (4-HYNIC), have been synthesized and evaluated for their ability to chelate technetium, a radionuclide used in nuclear medicine. These compounds are explored for creating bioconjugates for radiolabeling, with a focus on their coordination chemistry with technetium to develop efficient chelators. This research outlines the potential of these compounds in the synthesis of radiopharmaceuticals and their implications for medical imaging and diagnostics (Meszaros et al., 2011).
Herbicide Mode of Action Although not directly about 2,4-Diaminonicotinic acid, research into 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic herbicide, sheds light on the molecular action of such compounds. This research provides insights into how synthetic compounds can mimic natural plant hormones (auxins) to affect plant growth and development, offering a perspective on how modifications to nicotinic acid derivatives could be applied in agricultural settings to develop new herbicides with specific modes of action (Song, 2014).
Biocatalytic Transformations A study involving Rhodococcus erythropolis transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid highlights the use of biocatalysis in producing key intermediates for pharmaceuticals and pesticides. This research emphasizes the utility of microbial enzymes in transforming nicotinic acid derivatives, which could extend to the synthesis and modification of this compound for various industrial applications (Jin et al., 2011).
Enzymatic Production of Chloronicotinic Acids Research on the enzymatic hydrolysis of chlorinated nicotinamides by amidase presents a method for the production of 2-chloronicotinic acid, a precursor in agrochemicals and pharmaceuticals. This approach highlights the potential for enzymes to be used in the synthesis or modification of this compound, showcasing the broader application of biocatalysis in chemical synthesis (Zheng et al., 2018).
Environmental and Biological Significance The study of non-encoded diaminomonocarboxylic acids, including 2,4-diaminobutanoic acid (a structurally similar compound to this compound), in cyanobacteria explores their role as neurotoxins. This research provides insight into the biological significance of such compounds, which could inform the understanding of this compound's potential environmental and health impacts (Nunn & Codd, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4-diaminopyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11)(H4,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRVHIGCHGCUFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856477 | |
Record name | 2,4-Diaminopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393582-16-5 | |
Record name | 2,4-Diaminopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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